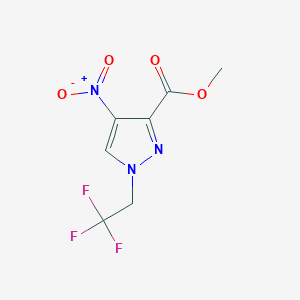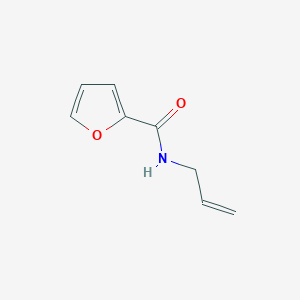![molecular formula C16H8Cl2N2OS3 B2471027 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide CAS No. 923441-84-3](/img/structure/B2471027.png)
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide” is a complex organic molecule that contains several heterocyclic rings including a benzothiazole ring and two thiophene rings. The presence of these rings suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole and thiophene rings, as well as the amide group. These functional groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the amide group could influence the compound’s solubility in water and its boiling and melting points .科学的研究の応用
Antibacterial Agents
Compounds with the benzothiazol-2-yl-arylamide structure have been synthesized and evaluated as potential antibacterial agents . They have shown variable activity against tested Gram-positive and Gram-negative bacterial strains . In particular, compounds possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against Staphylococcus aureus .
Antifungal and Antiprotozoal Agents
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal and antiprotozoal . These compounds have been investigated extensively for their potential in treating diseases caused by fungi and protozoa .
Anticancer Agents
Benzothiazole derivatives have also been associated with anticancer activity . The quinazoline nucleus, a structural component of many benzothiazole derivatives, is the scaffold of many antitumor drugs mainly acting as inhibitors of tyrosine kinase receptors .
Anticonvulsant Agents
Benzothiazole derivatives have been investigated for their anticonvulsant activity . These compounds could potentially be used in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain cell activity .
Anti-inflammatory Agents
Compounds with the benzothiazole structure have been synthesized and screened for their anti-inflammatory analgesic activity . These compounds could potentially be used in the treatment of conditions characterized by inflammation and pain .
Inhibitors of Ubiquitin Ligase
N-benzothiazol-2-yl-amides have been shown to be associated with the inhibition of ubiquitin ligase . Ubiquitin ligase plays a crucial role in the process of protein degradation in cells .
7. Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors N-benzothiazol-2-yl-amides have also been associated with therapeutic agents for disorders associated with nuclear hormone receptors . These compounds could potentially be used in the treatment of diseases like cancer, diabetes, and certain cardiovascular diseases .
8. Ligands for Metal Extraction and Optical Materials Benzothiazole derivatives have been reported as ligands for metal extraction and as optical materials . These compounds could potentially be used in the field of material science for the development of new materials with unique properties .
将来の方向性
作用機序
Target of Action
Compounds with a similar structure, such as benzothiazole derivatives, have been found to exhibit diverse biological activities, including antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
Benzothiazole derivatives have been found to interact with various enzymes and receptors, leading to their diverse biological activities . For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation .
Biochemical Pathways
For instance, inhibition of COX enzymes can lead to a decrease in the production of prostaglandins, which play a key role in inflammation .
Pharmacokinetics
A study on similar compounds, n’-(1,3-benzothiazol-2-yl)-arylamide derivatives, showed a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been found to exhibit diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2,5-dichlorothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2OS3/c17-12-7-9(13(18)24-12)14(21)20-15-8(5-6-22-15)16-19-10-3-1-2-4-11(10)23-16/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOCNCGGCNYCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2,5-dichlorothiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

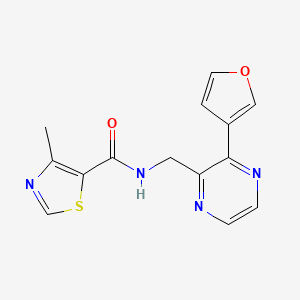
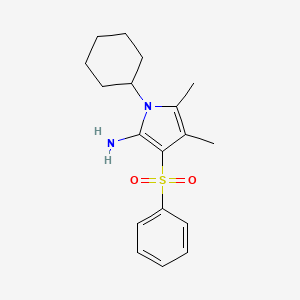
![Methyl 2-[2-(3-phenylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2470950.png)
![2-[4-(1,3-Benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2470951.png)
![N-(4-chlorophenyl)-N'-[5-(4-methoxyanilino)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B2470954.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2470956.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2470957.png)
![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2470958.png)
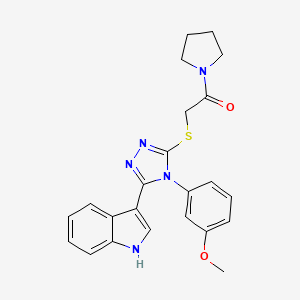
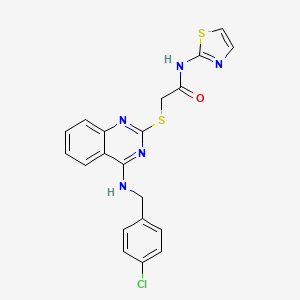
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2470963.png)
![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B2470964.png)
